molecular formula C24H26N4O5 B1662247 PD 168077 maleate CAS No. 630117-19-0

PD 168077 maleate

Cat. No. B1662247
M. Wt: 450.5 g/mol
InChI Key: NAEUGRPISCANHO-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD 168077 maleate is a potent and selective D4 dopamine receptor agonist . It displays over 400-fold selectivity over D2 and over 300-fold selectivity over D3 subtypes . It is known to induce synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons .


Molecular Structure Analysis

The molecular weight of PD 168077 maleate is 450.49 . The molecular formula is C20H22N4O•C4H4O4 .


Physical And Chemical Properties Analysis

PD 168077 maleate is a solid substance . and is soluble in DMSO to 100 mM .

Scientific Research Applications

Neurotransmission Research

Field: Neuroscience Application: PD 168077 maleate is used in neurotransmission research, specifically in the study of dopamine receptors . Method: The compound is applied to cultured neurons, where it induces synaptic translocation of CaMK II to postsynaptic sites . Results: The activation of D4 dopamine receptors leads to the synaptic translocation of CaMK II in cultured prefrontal cortical neurons .

Penile Erection Studies

Field: Sexual Health Application: PD 168077 maleate has been used in studies of penile erection . Method: The compound is injected into the paraventricular nucleus (PVN) of the hypothalamus in rats . Results: PD 168077 maleate induces penile erections in rats when injected into the PVN of the hypothalamus .

Learning and Memory Research

Field: Cognitive Neuroscience Application: PD 168077 maleate is used in studies of learning and memory . Method: The specific methods of application or experimental procedures are not detailed in the sources. Results: The specific results or outcomes obtained are not detailed in the sources.

Locomotor Activity Research

Field: Behavioral Neuroscience Application: PD 168077 maleate has been used in studies of spontaneous locomotor activity . Method: The compound is administered subcutaneously to rats at doses ranging from 0.2-25 mg/kg . Results: PD 168077 maleate increases spontaneous locomotor activity and reduces grooming and rearing in rats .

Object Recognition Research

Field: Cognitive Neuroscience Application: PD 168077 maleate is used in studies of object recognition . Method: The specific methods of application or experimental procedures are not detailed in the sources. Results: PD 168077 maleate reverses object recognition deficits .

Calcium Signaling Research

Field: Cellular Neuroscience Application: PD 168077 maleate is used in studies of calcium signaling . Method: The compound is applied to primary rat embryonic prefrontal cortex pyramidal neurons at a concentration of 20 µM . Results: PD 168077 maleate induces CaMKII translocation from the dendritic shaft to postsynaptic sites on the dendritic processes of neurons .

Dopamine Receptor Research

Field: Pharmacology Application: PD 168077 maleate is a potent D4 dopamine receptor agonist . It has been used in research to understand the role and function of D4 dopamine receptors . Method: The compound is applied to various cell types expressing D4 dopamine receptors . Results: PD 168077 maleate has been shown to have high affinity for D4 dopamine receptors, with Ki values of 11.9 nM for D4, 2540 nM for D3, and 1050 nM for D2 receptors .

Calcium Signaling Research

Field: Cellular Neuroscience Application: PD 168077 maleate is used in studies of calcium signaling . Method: The compound is applied to primary rat embryonic prefrontal cortex pyramidal neurons at a concentration of 20 µM . Results: PD 168077 maleate induces CaMKII translocation from the dendritic shaft to postsynaptic sites on the dendritic processes of neurons .

Behavioral Neuroscience Research

Field: Behavioral Neuroscience Application: PD 168077 maleate has been used in studies of spontaneous locomotor activity . Method: The compound is administered subcutaneously to rats at doses ranging from 0.2-25 mg/kg . Results: PD 168077 maleate increases spontaneous locomotor activity and reduces grooming and rearing in rats .

properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEUGRPISCANHO-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042601
Record name N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methylbenzamide maleate

CAS RN

630117-19-0
Record name PD-168077 maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-168077 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD 168077 maleate
Reactant of Route 2
PD 168077 maleate
Reactant of Route 3
PD 168077 maleate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
PD 168077 maleate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
PD 168077 maleate
Reactant of Route 6
Reactant of Route 6
PD 168077 maleate

Citations

For This Compound
60
Citations
S Nayak, HJ Cassaday - Progress in Neuro-Psychopharmacology and …, 2003 - Elsevier
Conditioning is normally selective to the most likely predictors of motivationally significant events and some dopamine (DA) agonists produce dysfunction in this process. Moreover, the …
Number of citations: 0 www.sciencedirect.com
C Sarkar, S Das, D Chakroborty… - The Journal of …, 2006 - journals.aai.org
… Sigma-Aldrich) followed by the addition of soluble anti-CD28 (eBioscience) Abs (4 μg/ml each) and 1 × 10 6 cells together with the specific D 4 DA receptor agonist PD 168,077 maleate …
Number of citations: 0 journals.aai.org
VA Narkar, T Hussain, C Pedemonte… - Journal of the …, 2001 - Am Soc Nephrol
… -1,2,3,4-tetrahydronaphthalene hydrobromide, or PD 168,077 maleate (D 2 -like, D 2 , D 3 , … 3,4-tetrahydronaphthalene hydrobromide and PD 168,077 maleate did not produce such an …
Number of citations: 0 jasn.asnjournals.org
M Flood, ED Eggers - Investigative Ophthalmology & Visual …, 2019 - iovs.arvojournals.org
… D1 and D4 receptors were agonized with the agonists SKF-38393 (20 µM) and PD-168077 maleate (500 nM) respectively. All experiments were performed under infrared illumination to …
Number of citations: 0 iovs.arvojournals.org
G Tosini, JC Dirden - Neuroscience letters, 2000 - Elsevier
A circadian oscillator located within the retina controls melatonin synthesis in the retina of mammals. In non-mammalian vertebrates retinal melatonin and dopamine appear to act as …
Number of citations: 0 www.sciencedirect.com
URKL Factor - J Immunol, 2006 - researchgate.net
… 106 cells together with the specific D4 DA receptor agonist PD 168,077 maleate salt (1 μM; Sigma-Aldrich) or ABT 724 trihydrochloride (1 μM; Tocris Bioscience) at the onset of 48 h of …
Number of citations: 0 www.researchgate.net
URKL Factor - J Immunol, 2006 - researchgate.net
… 106 cells together with the specific D4 DA receptor agonist PD 168,077 maleate salt (1 μM; Sigma-Aldrich) or ABT 724 trihydrochloride (1 μM; Tocris Bioscience) at the onset of 48 h of …
Number of citations: 0 www.researchgate.net
I vivo Activity - targetmol.com
PD-168077, a selective D4 dopamine receptor agonist, injected into the paraventricular nucleus of the hypothalamus on penile erection was studied in male rats. PD-168077 (1-200 ng) …
Number of citations: 0 www.targetmol.com
D Erlij, J Acosta-García, M Rojas-Márquez… - …, 2012 - Elsevier
Dopamine D4 receptors are localized in the GABAergic projections that globus pallidus (GP) neurons send to the reticular nucleus of the thalamus (RTN), the substantia nigra reticulata (…
Number of citations: 0 www.sciencedirect.com
HD Schmidt, SM Anderson… - European journal of …, 2006 - Wiley Online Library
… hydrochloride (1.5 and 3.0 µg/0.5 µL), the D3 dopamine receptor agonist (+)-PD 128,907 hydrochloride (1.5 and 3.0 µg/0.5 µL), the D4 dopamine receptor agonist PD 168,077 maleate …
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.